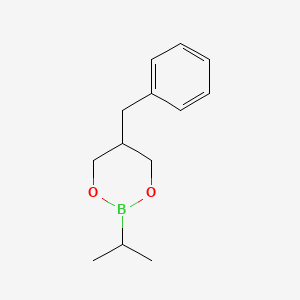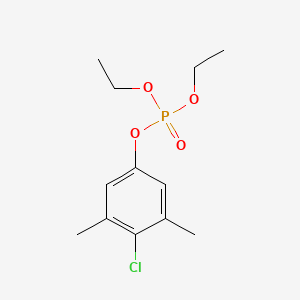
4-Chloro-3,5-dimethylphenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethylphenyl diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a chlorinated dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphites.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphites.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,5-dimethylphenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in understanding its potential use as an enzyme inhibitor in biological research.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenyl phosphate: A related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of a chlorinated dimethylphenyl ring and a diethyl phosphate group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
91801-58-0 |
|---|---|
Fórmula molecular |
C12H18ClO4P |
Peso molecular |
292.69 g/mol |
Nombre IUPAC |
(4-chloro-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18ClO4P/c1-5-15-18(14,16-6-2)17-11-7-9(3)12(13)10(4)8-11/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ULUIEXJNXPINDR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


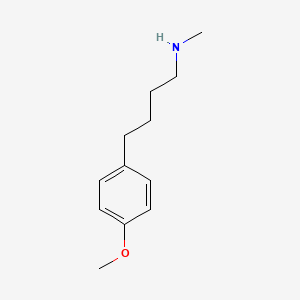
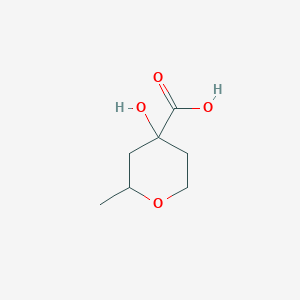

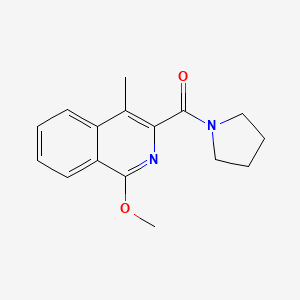
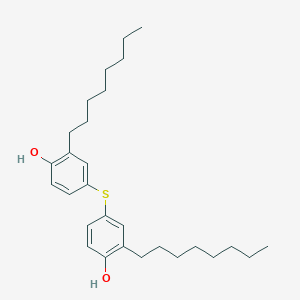

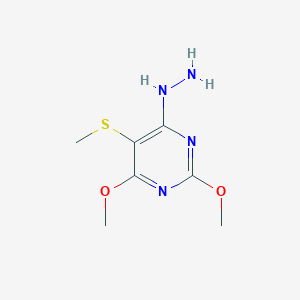
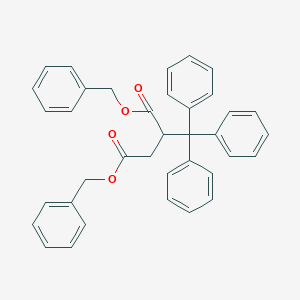
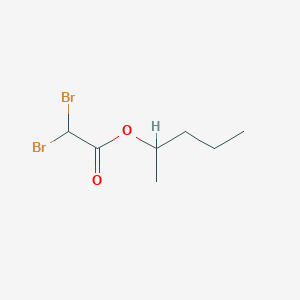
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)


